molecular formula C9H19ClN2O2 B1398334 N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride CAS No. 1220037-89-7

N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride

Cat. No. B1398334
CAS RN: 1220037-89-7
M. Wt: 222.71 g/mol
InChI Key: HYGRINBRDADCGE-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride, also known as MEPCH, is an organic compound that is widely used in scientific research. It is a white, crystalline powder that is soluble in water and is synthesized using a variety of methods. MEPCH has a variety of applications in scientific research, including biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Chemical Synthesis

N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride has been utilized in various chemical synthesis processes. A scalable and facile synthetic process was developed for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which is a novel Rho kinase inhibitor investigated for the treatment of central nervous system disorders (Wei et al., 2016). Similarly, synthesis processes have been developed for other piperidine derivatives, highlighting the importance of these compounds in pharmaceutical chemistry (Sugimoto et al., 1990).

Pharmacological Studies

In pharmacological research, compounds related to this compound have been studied for their potential medical applications. For example, WAY-100635, a compound with a similar structure, has been extensively researched for its affinity and selectivity to 5-HT1A receptors, making it a potential candidate in the study of serotonin-related disorders (Forster et al., 1995).

Biological Imaging

This compound and its analogs have been used in biological imaging studies. For instance, derivatives of this compound have been utilized in positron emission tomography (PET) studies for quantifying serotonin 1A receptors in human subjects, providing valuable insights into neurological and psychiatric conditions (Choi et al., 2015).

Potential Therapeutic Applications

Several studies have explored the therapeutic applications of compounds structurally similar to this compound. Research has indicated potential applications in treating Alzheimer's disease, highlighting the role of 5-HT1A receptor densities in the disease's progression (Kepe et al., 2006).

properties

IUPAC Name

N-(2-methoxyethyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-13-7-6-11-9(12)8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGRINBRDADCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220037-89-7
Record name 4-Piperidinecarboxamide, N-(2-methoxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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